molecular formula C13H15NO3 B1341791 4-(Piperidine-1-carbonyl)benzoic acid CAS No. 210961-92-5

4-(Piperidine-1-carbonyl)benzoic acid

Cat. No. B1341791
M. Wt: 233.26 g/mol
InChI Key: CCQPDDNFTHQPCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperidine-1-carbonyl)benzoic acid is a compound that can be inferred to have a benzene ring attached to a piperidine ring through a carbonyl group. This structure suggests that the compound could be involved in various chemical reactions and possess specific physical and chemical properties that could make it of interest in pharmaceutical applications.

Synthesis Analysis

The synthesis of related piperidine derivatives has been described in several studies. For instance, the synthesis of 1-benzyl-4-(chloromethyl)piperidine, a building block for potential pharmaceuticals, has been achieved and could provide insights into the synthesis of 4-(Piperidine-1-carbonyl)benzoic acid . Additionally, novel piperidine derivatives with anti-acetylcholinesterase activity have been synthesized, indicating the potential for synthesizing a variety of piperidine-based compounds with significant biological activities . An efficient route to 4-(substituted benzyl)piperidines has also been developed, which could be relevant for the synthesis of 4-(Piperidine-1-carbonyl)benzoic acid .

Molecular Structure Analysis

The molecular structure and spectroscopic properties of related piperidine compounds have been extensively studied. For example, 1-Benzyl-4-(N-Boc-amino)piperidine was characterized using various spectroscopic techniques and theoretical methods, including Density Functional Theory (DFT) . These studies provide a foundation for understanding the molecular structure of 4-(Piperidine-1-carbonyl)benzoic acid, as they offer insights into the conformational preferences and electronic properties of piperidine derivatives.

Chemical Reactions Analysis

Piperidine derivatives are known to undergo various chemical reactions. The reaction of 1-benzyl-4-(chloromethyl)piperidine with purines in a basic medium is an example of the reactivity of such compounds, leading to the formation of different derivatives . The synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and their evaluation as inhibitors also demonstrates the chemical versatility of piperidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be deduced from spectroscopic and computational studies. For instance, the spectroscopic analysis of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid provides information on its molecular and vibrational structure, which is crucial for understanding its physical properties . The synthesis and characterization of 4-[(Pyridine-3-carbonyl)-hydrazonomethyl]-benzoic acid, another related compound, offer additional data on the physical and chemical properties that could be expected for 4-(Piperidine-1-carbonyl)benzoic acid .

Scientific Research Applications

Metabolism of Antidepressants

A study by Hvenegaard et al. (2012) examined the metabolism of the novel antidepressant Lu AA21004, where 4-(piperidine-1-carbonyl)benzoic acid is a key metabolite. The research highlighted the role of various cytochrome P450 enzymes in the oxidative metabolism of Lu AA21004, leading to the formation of this benzoic acid derivative. This finding is crucial for understanding the drug's metabolic pathway and potential interactions with other medications (Hvenegaard et al., 2012).

Natural Product Synthesis

In a study conducted by Jeffrey et al. (2014), prenylated benzoic acid derivatives, including those structurally related to 4-(piperidine-1-carbonyl)benzoic acid, were isolated from Piper kelleyi. These compounds displayed significant antiherbivore activity, demonstrating their potential in developing natural pesticides or understanding plant defense mechanisms (Jeffrey et al., 2014).

Facilitation of Chemical Synthesis

Platonova and Seidel (2015) explored the use of benzoic acid in facilitating the condensation of amines such as piperidine with aromatic aldehydes. This process resulted in the formation of compounds like 4-(piperidine-1-carbonyl)benzoic acid, which are valuable intermediates in organic synthesis (Platonova and Seidel, 2015).

Synthesis of Pharmaceutical Intermediates

Rodríguez-Franco and Fernández-Bachiller (2002) described the synthesis of l-benzyl-4-(chloromethyl)piperidine, which is a building block for producing compounds like 4-(piperidine-1-carbonyl)benzoic acid. These intermediates are essential in creating various pharmaceuticals (Rodríguez-Franco and Fernández-Bachiller, 2002).

Hybrid Compound Development

Ivanova, Kanevskaya, and Fedotova (2019) worked on synthesizing hybrid systems containing pharmacophoric fragments of 4-[(1-oxo-3,4-dihydro-2H-naphmalen-2-ylidene)methyl]benzoic acid and other compounds. This research illustrates the potential of using 4-(piperidine-1-carbonyl)benzoic acid derivatives in developing new pharmacologically active compounds (Ivanova et al., 2019).

Crystallography and Structural Analysis

Faizi, Ahmad, and Golenya (2016) reported on the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a compound structurally related to 4-(piperidine-1-carbonyl)benzoic acid. Understanding the crystal structure of such compounds can aid in designing drugs with optimal properties (Faizi et al., 2016).

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling "4-(Piperidine-1-carbonyl)benzoic acid" . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-(piperidine-1-carbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12(14-8-2-1-3-9-14)10-4-6-11(7-5-10)13(16)17/h4-7H,1-3,8-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQPDDNFTHQPCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidine-1-carbonyl)benzoic acid

Synthesis routes and methods

Procedure details

6 ml of piperidine was stirred in dichloromethane at 0° C., and a solution of 3 g (15 mmol) of monomethyl terephthalate chloride in dichloromethane was added to the resultant mixture. The temperature was elevated to room temperature, and they were stirred for 2 hours and then diluted with 1 N hydrochloric acid. After the extraction with dichloromethane, the organic layer was washed with saturated aqueous sodium hydrogencarbonate solution and then with saturated aqueous NaCl solution, and dried over anhydrous magnesium sulfate. The solvent was evaporated, and the residue was stirred in ethanol. 30 ml of 1 N aqueous sodium hydroxide solution was added to the resultant mixture, and they were stirred at room temperature overnight. The solvent was evaporated, and the reaction liquid was concentrated and then diluted with 1 N hydrochloric acid. After the extraction with ethyl acetate, the organic layer was washed with saturated aqueous NaCl solution and dried over anhydrous magnesium sulfate. The solvent was evaporated to obtain the title compound.
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
monomethyl terephthalate chloride
Quantity
3 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Piperidine-1-carbonyl)benzoic acid
Reactant of Route 2
4-(Piperidine-1-carbonyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(Piperidine-1-carbonyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(Piperidine-1-carbonyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(Piperidine-1-carbonyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(Piperidine-1-carbonyl)benzoic acid

Citations

For This Compound
2
Citations
P Wang, SM Batt, B Wang, L Fu, R Qin… - Journal of Medicinal …, 2021 - ACS Publications
In this study, we report the design and synthesis of a series of novel thiophene-arylamide compounds derived from the noncovalent decaprenylphosphoryl-β-d-ribose 2′-epimerase (…
Number of citations: 24 0-pubs-acs-org.brum.beds.ac.uk
BD Allison, VK Phuong, LC McAtee… - Journal of medicinal …, 2006 - ACS Publications
A high throughput screening approach to the identification of selective cholecystokinin-2 receptor (CCK-2R) ligands resulted in the discovery of a novel series of antagonists, …
Number of citations: 47 0-pubs-acs-org.brum.beds.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.